molecular formula C27H21N3O8 B2752404 methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate CAS No. 741728-23-4

methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate

Cat. No. B2752404
CAS RN: 741728-23-4
M. Wt: 515.478
InChI Key: KPVKNBCDIVXLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups, including a cyano group (-CN), an amino group (-NH2), a nitro group (-NO2), and a benzodioxin group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions and could have interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape of the molecule and its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of its various functional groups. For example, the cyano and nitro groups are both polar, which could make the compound soluble in polar solvents .

Scientific Research Applications

Photopolymerization Applications

A study presented a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, proposed as a photoiniferter. This compound, related to the queried chemical structure, decomposes under UV irradiation to generate radicals. It exhibits significant changes in photophysical properties upon UV irradiation, suggesting its utility in photopolymerization processes, particularly nitroxide-mediated photopolymerization (NMP) of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).

Hydrogen-Bonded Molecular Structures

Research into the hydrogen-bonded molecular structures of two isomeric compounds highlights the role of such chemicals in forming complex sheets and chains of edge-fused rings through N-H...N, N-H...O, and C-H...O hydrogen bonds. These studies contribute to the understanding of molecular interactions and structural chemistry, providing insights into the design of new materials and compounds (Portilla et al., 2007).

Anti-inflammatory and Antiproliferative Properties

A compound from the Zanthoxylum ailanthoides plant, related in structure to the queried chemical, was found to exhibit potent anti-inflammatory and antiproliferative effects. This research underscores the potential of such compounds in developing treatments for inflammatory diseases and cancer (Chung et al., 2013).

Synthetic Chemistry and Material Science

Studies on the synthesis of methyl 4-(5-nitro- 6-hydroxybenzoxazol-2-yl)benzoate, an AB-type monomer precursor for poly(p-phenylene benzobizoxazole) (PBO), reveal the compound's significance in material science. Such research provides a foundation for developing new polymers with potential applications in various industries (Zhang Jianting et al., 2009).

Molecular Electronics and Storage

Research into azo polymers incorporating nitrophenyl groups suggests applications in reversible optical storage. The cooperative motion of polar side groups in these polymers, demonstrated through photoinduced birefringence, points to their potential in molecular electronics and data storage solutions (Meng et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O8/c1-35-27(32)18-8-6-17(7-9-18)16-38-23-5-3-2-4-19(23)12-20(15-28)26(31)29-21-13-24-25(37-11-10-36-24)14-22(21)30(33)34/h2-9,12-14H,10-11,16H2,1H3,(H,29,31)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVKNBCDIVXLII-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.